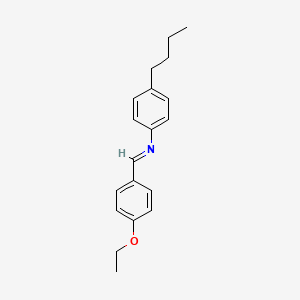

4-Etoxi-bencilideno-4’-butilanilina (EBBA)

Descripción general

Descripción

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, also known as Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pantallas de cristal líquido (LCD)

EBBA es un cristal líquido nemático con un rango de temperatura de transición entre 36-80°C . Se utiliza en LCD debido a su capacidad para cambiar la orientación de sus moléculas en respuesta a campos eléctricos. Esta propiedad es crucial para modular la luz y crear la salida visual que vemos en las pantallas.

Detección de temperatura

El índice de refracción de EBBA cambia con la temperatura, lo que lo hace útil para aplicaciones de detección de temperatura . Esta característica se puede utilizar en dispositivos que requieren un control y monitoreo preciso de la temperatura.

Almacenamiento de datos ópticos

La fase de cristal líquido de EBBA se puede aprovechar para el almacenamiento de datos ópticos. Su capacidad para mantener diferentes orientaciones a varias temperaturas permite el almacenamiento de datos en formatos ópticos .

Aplicaciones fotónicas

Debido a la no linealidad térmica de su índice de refracción, EBBA es valioso en aplicaciones fotónicas. Se puede utilizar para diseñar sensores de temperatura integrándolo en fibras de cristal fotónico .

Visualización de quiralidad en química orgánica

El estado de cristal líquido de EBBA puede ayudar a visualizar la quiralidad molecular, un concepto importante en química orgánica. Se puede utilizar en entornos educativos para demostrar fenómenos quirales macroscópicos .

Química computacional

El comportamiento del compuesto se puede analizar computacionalmente para comprender sus preferencias configuracionales. Esto es importante para estudios teóricos en química y ciencia de materiales .

Detección de campo eléctrico

Similar a la detección de temperatura, las propiedades de EBBA le permiten ser utilizado como un sensor de campo eléctrico. Su sensibilidad a los campos eléctricos se puede aplicar en varios dispositivos electrónicos .

Catálisis avanzada

Si bien no está directamente relacionado con EBBA, el estudio de cristales líquidos como EBBA puede informar el diseño de sistemas catalíticos avanzados. Comprender la orientación molecular y el comportamiento de los cristales líquidos puede conducir al desarrollo de catalizadores más eficientes .

Mecanismo De Acción

Mode of Action

Computational analyses suggest that ebba may interact with its targets through translatory and orientational motions . The CNDO/2 method, a semi-empirical quantum chemistry method, has been employed to evaluate the net atomic charge and atomic dipole components at each atomic center of the molecule .

Biochemical Pathways

Computational methods can be used to predict the biological pathway of a compound from its chemical structure

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .

Result of Action

It has been suggested that ebba may influence the configurational preferences of a pair of p-ethoxybenzylidine-p-n-butylaniline molecules . The interaction energies obtained through computational analyses were used to calculate the probability of each configuration at 300 K .

Action Environment

The action, efficacy, and stability of EBBA may be influenced by various environmental factors. For instance, the compound’s action may be affected by temperature, as suggested by studies showing that the values of refractive index decrease with increasing temperature . Additionally, safety data sheets recommend storing EBBA in a well-ventilated place and keeping the container tightly closed, suggesting that exposure to air and moisture may affect the compound’s stability .

Análisis Bioquímico

Biochemical Properties

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the breakdown and synthesis of key metabolic intermediates.

Transport and Distribution

Within cells and tissues, Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and its subsequent effects on cellular processes.

Propiedades

IUPAC Name |

N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOAVDSSZWDGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067505 | |

| Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-08-6 | |

| Record name | 4′-Ethoxybenzylidene-4-butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxybenzylidene)-4-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-N-[(4-ethoxybenzylidene]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

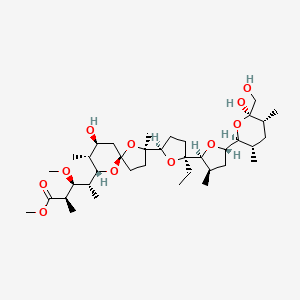

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B1221326.png)